molecular formula C9H8ClFN2O2 B2514329 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2416235-56-6

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2514329
CAS No.: 2416235-56-6
M. Wt: 230.62
InChI Key: WVKABVRXEAVDLQ-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 2416235-56-6) is a halogenated imidazopyridine derivative with a molecular formula of C₉H₈ClFN₂O₂ and a molecular weight of 230.62 g/mol . The compound features:

  • A fluoro substituent at position 7, enhancing electronic effects and metabolic stability.
  • A methyl group at position 8, influencing steric interactions.
  • A carboxylic acid moiety at position 2, which is critical for ionic interactions and solubility.
  • A hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

This scaffold is structurally related to bioactive imidazopyridines used in drug discovery, particularly in targeting central nervous system (CNS) disorders and antimicrobial agents.

Properties

IUPAC Name

7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-6(10)2-3-12-4-7(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYBPRXJLZXPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=NC(=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Assembly via Gould-Jacobs Cyclization

The imidazo[1,2-a]pyridine scaffold is most efficiently constructed via the Gould-Jacobs reaction, which involves cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For 7-fluoro-8-methyl substitution, 2-amino-4-fluoro-5-methylpyridine serves as the optimal starting material. Reaction with ethyl propiolate under acidic conditions (H₂SO₄, 120°C) yields ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as a key intermediate.

Mechanistic Insights :

  • Protonation of the aminopyridine enhances electrophilicity at C3, enabling Michael addition to the triple bond of ethyl propiolate.
  • Cyclization via intramolecular nucleophilic attack forms the imidazo[1,2-a]pyridine core.
  • Aromatization through dehydration completes the process, with yields exceeding 75% under optimized conditions.

Regioselective Fluorination Strategies

Introducing fluorine at the 7-position necessitates careful selection of fluorinating agents and reaction conditions. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C achieves regioselective fluorination with minimal byproducts.

Comparative Fluorination Methods

Method Reagent Temp (°C) Yield (%) Selectivity (7-F vs. 6-F)
Electrophilic Selectfluor® 80 68 9:1
Halogen Exchange KF/18-crown-6 150 45 3:1
Directed C-H Activation AgF/PhI(OAc)₂ 100 52 7:1

Data synthesized from Refs

Notably, halogen-exchange reactions suffer from lower yields due to competing decomposition, while transition-metal-mediated C-H activation offers improved selectivity but requires stringent anhydrous conditions.

Methyl Group Introduction at C8

The 8-methyl group is optimally introduced prior to cyclization by utilizing pre-functionalized 2-amino-5-methylpyridine derivatives. Alternative post-cyclization approaches, such as Friedel-Crafts alkylation, result in poor regiocontrol (<20% yield). Methylation via Ullmann coupling with methyl iodide and CuI in DMF at 110°C has been reported but requires exhaustive purification to remove copper residues.

Carboxylic Acid Functionalization

Hydrolysis of the ethyl ester to the carboxylic acid is achieved through saponification with NaOH (2M, reflux) or acid-mediated cleavage using concentrated HCl. The latter method concurrently facilitates hydrochloride salt formation, streamlining the synthesis.

Optimized Hydrolysis Protocol :

  • Dissolve ethyl 7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equiv) in 12M HCl (5 vol).
  • Reflux for 6–8 hours until complete de-esterification (monitored by TLC, Rf = 0.3 in EtOAc/hexanes 1:1).
  • Cool to 0°C, precipitate product by addition of ice water.
  • Isolate via filtration, wash with cold EtOH, and dry under vacuum (85% yield).

Hydrochloride Salt Formation

Treatment of the free base with gaseous HCl in anhydrous ether quantitatively yields the hydrochloride salt. Alternatively, direct isolation from acidic hydrolysis (as in Step 4) avoids additional steps, though purity may require recrystallization from ethanol/water (1:3).

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination : Competing fluorination at C6 is minimized using bulky directing groups (e.g., tert-butyl carbamate) during intermediate stages.
  • Ester Hydrolysis Side Reactions : Over-hydrolysis leading to decarboxylation is prevented by严格控制 reaction time (<8 hours) and avoiding excess acid.
  • Purification Complexities : Reverse-phase chromatography (C18 column, 10–50% MeCN/H₂O) effectively separates regioisomers and byproducts.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved 62% overall yield using the following sequence:

  • Gould-Jacobs cyclization (78% yield).
  • Selectfluor® fluorination (71% yield).
  • HCl-mediated hydrolysis/salt formation (85% yield).

Key cost drivers include Selectfluor® (42% of raw material costs) and chromatography consumables. Transitioning to continuous-flow reactors for fluorination and hydrolysis reduced processing time by 60%.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different fields:

  • Medicinal Chemistry :
    • It serves as a scaffold for synthesizing new chemical entities with potential therapeutic properties. Its structure allows for modifications that can enhance biological activity against various diseases.
  • Antimicrobial Research :
    • It has shown promise in developing new drugs for treating infectious diseases, particularly tuberculosis. The compound's mechanism involves inhibiting key enzymes essential for bacterial survival and replication.
  • Cancer Research :
    • The compound has demonstrated significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. Its unique structural features contribute to enhanced efficacy against specific cancer types.
  • Biological Studies :
    • Researchers utilize this compound to study biological pathways related to infectious diseases and cancer mechanisms. Its interactions with molecular targets provide insights into disease progression and treatment strategies.

Research indicates that 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride exhibits significant antimicrobial activity, particularly against strains responsible for tuberculosis. Its efficacy is attributed to its ability to inhibit critical enzymatic functions within bacteria.

Anticancer Efficacy

A study evaluated the cytotoxic effects of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride against HCC1937 breast cancer cells. The findings revealed:

  • IC50 Value : 45 µM, indicating strong anticancer properties.
  • Mechanisms involved apoptosis induction and disruption of the cell cycle.

Comparison with Related Compounds

In comparative studies with other imidazo[1,2-a]pyridine derivatives:

  • Variations in substitution patterns resulted in differing degrees of efficacy against cancer cell lines.
  • The unique substitution pattern of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride was linked to its enhanced biological activity compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. These interactions can disrupt essential biological pathways, leading to the inhibition of bacterial growth and proliferation. The compound’s fluoro and methyl groups play a crucial role in enhancing its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism: Fluorine and Methyl Substituents

3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride (CAS: 1322749-71-2)
  • Molecular Formula : C₉H₈ClFN₂O₂ (identical to the target compound) .
  • Key Differences : Fluorine at position 3 instead of 5.
  • Implications: Altered electronic distribution due to fluorine's proximity to the carboxylic acid group.
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS: 1020038-42-9)
  • Molecular Formula : C₈H₅ClN₂O₂ (MW: 196.59 g/mol) .
  • Key Differences : Chlorine replaces fluorine at position 7; lacks a methyl group.
  • Implications :
    • Chlorine's larger atomic radius may hinder binding in tight enzymatic pockets compared to fluorine.
    • Absence of the methyl group reduces lipophilicity, affecting membrane permeability.

Substituent Modifications: Carboxylic Acid Derivatives

Ethyl 8-Cyano-7-[4-(4-fluorophenyl)piperazin-1-yl]imidazo[1,2-a]pyridine-2-carboxylate (Compound 41 in )
  • Molecular Formula : C₂₁H₂₀FN₅O₂ (MW: 393.41 g/mol) .
  • Key Differences: Ethyl ester (position 2) instead of carboxylic acid; cyano and piperazinyl groups at positions 8 and 6.
  • Implications: Ester groups are prone to hydrolysis, limiting stability in aqueous environments. Piperazinyl and cyano groups introduce hydrogen-bonding capabilities, enhancing target affinity.

Ring Saturation: Tetrahydroimidazopyridines

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride (CAS: 1038828-34-0)
  • Molecular Formula : C₈H₁₁ClN₂O₂ (MW: 202.64 g/mol) .
  • Key Differences : Saturated pyridine ring.
  • Implications :
    • Reduced aromaticity decreases π-π stacking interactions, altering binding to aromatic residues in proteins.
    • Increased conformational flexibility may improve adaptability to diverse binding sites.

Functional Group Variations: Amine vs. Carboxylic Acid

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride (CAS: 2044713-61-1)
  • Molecular Formula : C₁₃H₁₆ClN₃ (MW: 249.74 g/mol) .
  • Key Differences : Amine group at position 3; phenyl substituent at position 2.
  • Implications :
    • Basic amine enhances solubility in acidic environments (e.g., stomach).
    • Phenyl group increases hydrophobicity, favoring CNS penetration.

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Reference
Target Compound 7-F, 8-Me, COOH·HCl C₉H₈ClFN₂O₂ 230.62 High solubility (HCl salt), metabolic stability (F)
3-Fluoro-8-Me analog 3-F, 8-Me, COOH·HCl C₉H₈ClFN₂O₂ 230.62 Altered electronic effects
7-Chloro analog 7-Cl, COOH·H₂O C₈H₅ClN₂O₂ 196.59 Larger halogen, lower lipophilicity
Ethyl ester derivative 8-CN, 7-piperazinyl, COOEt C₂₁H₂₀FN₅O₂ 393.41 Hydrolysis-prone ester
Tetrahydro derivative Saturated ring, COOH·HCl C₈H₁₁ClN₂O₂ 202.64 Flexible, reduced aromaticity
Amine derivative 3-NH₂, 2-Ph C₁₃H₁₆ClN₃ 249.74 Basic, hydrophobic

Research Findings and Implications

  • Positional Isomerism : Fluorine at position 7 (target compound) vs. 3 () alters electronic effects and steric accessibility, impacting interactions with enzymes like kinases or GPCRs .
  • Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability over bulkier chlorine .
  • Salt Forms : Hydrochloride salts enhance bioavailability compared to hydrate forms, critical for oral drug development .
  • Ring Saturation : Saturated analogs () offer flexibility but lose aromatic binding efficiency, making them suitable for targets requiring induced-fit mechanisms .

Biological Activity

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a compound in the imidazo[1,2-a]pyridine class, recognized for its potential applications in medicinal chemistry, particularly in developing therapeutic agents against infectious diseases and cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • Molecular Formula : C9H8ClFN2O2
  • CAS Number : 2416235-56-6
  • Purity : ≥95%
  • Physical Form : Powder
  • Storage Temperature : 4°C

The biological activity of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride primarily involves its interaction with specific molecular targets within cells. The compound's structural features—particularly the fluoro and methyl groups—enhance its binding affinity to these targets, disrupting essential biological pathways that inhibit bacterial growth and cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against strains responsible for tuberculosis. Its mechanism involves inhibiting key enzymes required for bacterial survival and replication.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCC1937 (Breast)45.0Induces apoptosis via caspase activation
MCF7 (Breast)47.7Cell cycle arrest and apoptosis
HCT116 (Colorectal)79.6Inhibition of cell migration

Case Studies

  • Anticancer Efficacy in vitro
    A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, against HCC1937 breast cancer cells. The compound demonstrated a significant reduction in cell viability (IC50 = 45 µM), indicating strong anticancer properties through mechanisms involving apoptosis and cell cycle disruption .
  • Comparison with Related Compounds
    The compound was compared with similar imidazo[1,2-a]pyridine derivatives. Notably, compounds with different substitution patterns showed varying degrees of efficacy against cancer cell lines. The unique substitution pattern of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride contributes to its enhanced biological activity .

Synthesis and Evaluation

The synthesis of this compound typically involves forming the imidazo[1,2-a]pyridine core followed by functionalization at specific positions to enhance biological activity. Various synthetic routes have been explored to optimize yield and purity .

In Silico Studies

In silico evaluations have predicted favorable drug-likeness properties for this compound, suggesting its potential for further development into therapeutic agents . Molecular docking studies indicate strong interactions with target proteins involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for 7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For analogs like 8-chloroimidazo[1,2-a]pyridine derivatives, key steps include:

  • Cyclization : Using substituted pyridine precursors with halogenated reagents.
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic or basic conditions.
  • Hydrochloride Salt Formation : Treatment with HCl in polar solvents like ethanol or water.

Critical parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization .
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive substituents like fluorine .
  • pH Control : Acidic conditions stabilize the hydrochloride salt but may hydrolyze sensitive groups if not carefully monitored .
ParameterOptimization RangeImpact on Yield
SolventDMF, THF, ethanol±15% variability
Temperature80–120°CCritical for cyclization
Reaction Time6–24 hoursLonger durations improve conversion
Reference: Synthesis strategies for structurally related imidazopyridines .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine at C7, methyl at C8). Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) confirm acid functionality.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C10_{10}H9_{9}FN2_2O2_2·HCl: theoretical 256.03 g/mol).
TechniqueKey Peaks/Data PointsStructural Insight
1^1H NMRδ 8.5–9.0 (imidazole H)Core ring integrity
19^19F NMRδ -110 to -120 ppmFluorine substitution
HRMSm/z 256.03 ([M+H]+^+)Molecular formula confirmation
Reference: Spectral data for methyl/ethyl ester analogs .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

Methodological Answer: The compound’s stability is pH-dependent due to:

  • Protonation of the Imidazole Ring : At low pH (<3), protonation increases solubility but may promote hydrolysis of the carboxylic acid group.
  • Deprotonation of the Carboxylic Acid : At high pH (>8), the carboxylate form dominates, reducing precipitation but increasing susceptibility to nucleophilic attack.

Experimental design for stability testing:

  • Prepare buffered solutions (pH 2–10).
  • Monitor degradation via HPLC at intervals (0, 24, 48 hours).
  • Key metrics: Loss of parent compound >10% indicates instability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer: Computational strategies include:

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for cyclization steps, identifying rate-limiting stages .
  • Solvent Selection : COSMO-RS simulations predict solvent effects on reaction kinetics and intermediate stability.
  • Docking Studies : For drug design applications, molecular docking evaluates binding affinity with biological targets (e.g., kinases or GPCRs) .

Example workflow:

  • Use DFT to model fluorine’s electronic effects on ring reactivity.
  • Screen solvents in silico to minimize byproduct formation.
  • Validate predictions with small-scale experiments. Reference: Computational reaction design frameworks .

Q. How should researchers address contradictions in reported spectral data for imidazopyridine derivatives?

Methodological Answer: Contradictions often arise from:

  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) shift NMR peaks.
  • Dynamic Effects : Rotamers or tautomers in solution cause splitting not observed in solid-state spectra.

Resolution strategies:

  • Standardized Conditions : Use identical solvents/temperatures for comparisons.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously.
  • Cross-Validate with Crystallography : Single-crystal X-ray structures provide definitive assignments .

Q. What mechanistic insights explain the reactivity of the 7-fluoro substituent in nucleophilic aromatic substitution?

Methodological Answer: The electron-withdrawing fluorine atom:

  • Activates the Ring : Enhances electrophilicity at adjacent positions (C6 and C8), facilitating substitution.
  • Directs Regioselectivity : Fluorine’s meta-directing effect favors reactions at C5 or C9.

Experimental validation:

  • Synthesize analogs with/without fluorine.
  • Compare reaction rates with nucleophiles (e.g., amines, thiols) under identical conditions.
  • Monitor regioselectivity via LC-MS or 19^19F NMR .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

Methodological Answer: Case study approach:

  • Comparative SAR : Test analogs (7-fluoro-8-methyl vs. 7-fluoro-8-CF3_3) in enzyme inhibition assays.
  • LogP Measurements : Assess lipophilicity changes using shake-flask or HPLC methods.
  • Thermodynamic Solubility : Evaluate pH-dependent solubility shifts.
SubstituentLogPIC50_{50} (nM)Solubility (mg/mL, pH 7.4)
8-CH3_31.2452.1
8-CF3_32.8120.3
Reference: Bioactivity data for related trifluoromethyl derivatives .

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